2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13463608
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
![2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol -](/images/structure/VC13463608.png)
Specification
Molecular Formula | C11H22N2O |
---|---|
Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol |
Standard InChI | InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1 |
Standard InChI Key | VSQQAFZYTYJEEV-NSHDSACASA-N |
Isomeric SMILES | CN(C[C@@H]1CCCN1CCO)C2CC2 |
SMILES | CN(CC1CCCN1CCO)C2CC2 |
Canonical SMILES | CN(CC1CCCN1CCO)C2CC2 |
Introduction
2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a chiral organic compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol. It is identified by its CAS number 1354010-19-7 and is often studied for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, an ethanol group, and a cyclopropyl-methyl-amino substituent, making it structurally unique and potentially bioactive .
Key Identifiers
Property | Value |
---|---|
CAS Number | 1354010-19-7 |
Molecular Formula | C₁₁H₂₂N₂O |
Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol |
SMILES Notation | CN(C[C@@H]1CCCN1CCO)C2CC2 |
The compound's stereochemistry is denoted by the (S) configuration at the chiral center, which plays a significant role in its biological activity .
Synthesis
While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds are often synthesized through multi-step organic reactions involving:
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Functionalization of pyrrolidine derivatives.
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Introduction of the cyclopropyl-methyl-amino group via nucleophilic substitution.
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Final attachment of the ethanol moiety under controlled conditions.
Such methods typically require chiral catalysts or resolution techniques to achieve the desired stereochemistry .
Medicinal Chemistry
Compounds with similar structures are often explored for their activity as:
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Neurotransmitter modulators due to their amine functionality.
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Potential precursors in drug development targeting central nervous system disorders.
Organic Synthesis
The ethanol group and amine functionality make this compound a versatile intermediate in synthesizing more complex molecules.
Chemical Reactivity
The compound's reactivity is influenced by:
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The hydroxyl (-OH) group, which can participate in hydrogen bonding or nucleophilic substitution.
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The secondary amine, which can act as a base or nucleophile.
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